

Application Note: Preparation and Certification of a Bromocelecoxib Reference Standard

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Compound of Interest

Compound Name: Dehydroxy Bromocelecoxib

Cat. No.: B13437612

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Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

In pharmaceutical development and quality control, a reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and their formulated products. [1] The United States Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized" and is essential for structural elucidation and as a basis for working standards. [1] The quality and accuracy of these standards are paramount, as they directly impact the validity of analytical results. [2]

Celecoxib, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for treating pain and inflammation. [3] [4] During its synthesis or storage, various related compounds and potential impurities can arise. [5][6] The identification and control of such impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.

This application note provides a comprehensive guide to the synthesis, purification, and certification of a Bromocelecoxib reference standard, specifically 4-[4-bromo-5-(4-

methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide. This compound may arise as a process-related impurity, particularly if brominating agents are present in the synthetic route of the API or related intermediates. It also serves as a valuable tool for the development and validation of analytical methods designed to be stability-indicating and specific for Celecoxib.

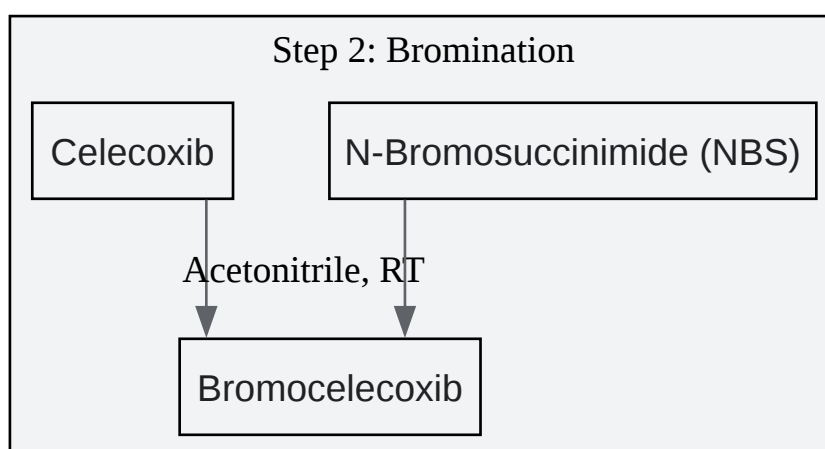
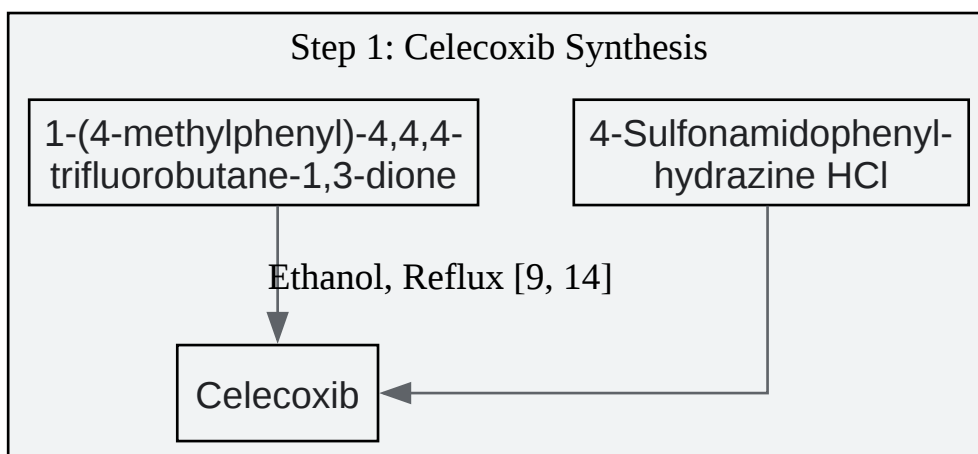
A Note on Nomenclature: The user topic specified "**Dehydroxy Bromocelecoxib**." As Celecoxib lacks a hydroxyl group in its primary structure and its main metabolites involve hydroxylation[3], the term "Dehydroxy" is chemically ambiguous. This guide will focus on the preparation of the well-defined Bromocelecoxib (PubChem CID: 164687726)[7], which represents a plausible and analytically relevant related compound.

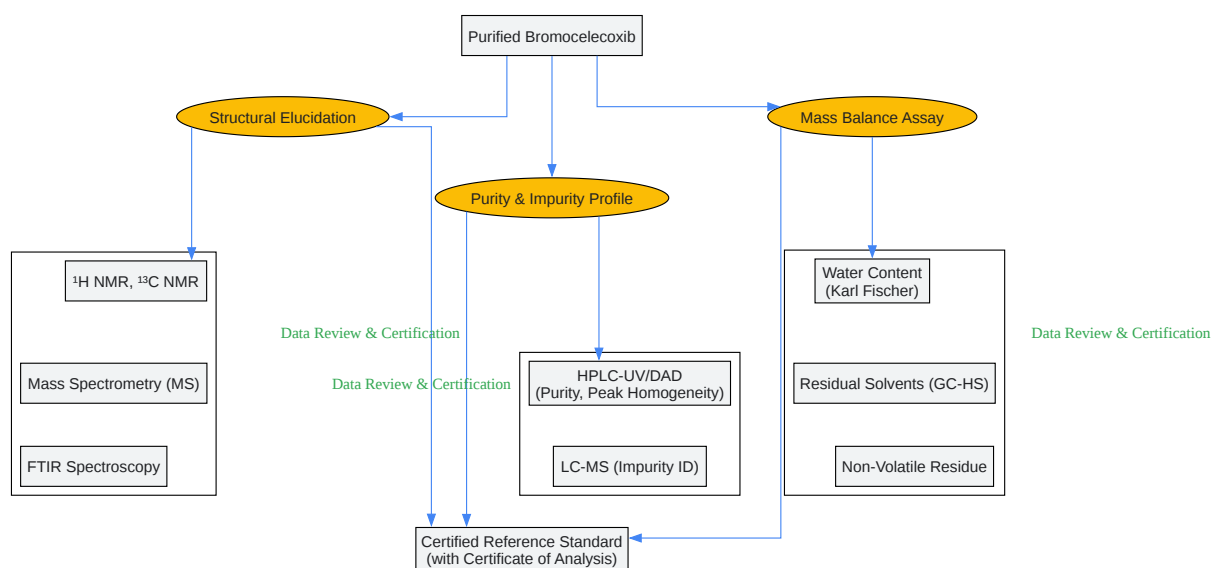
Synthesis of Bromocelecoxib

The synthesis of Bromocelecoxib can be efficiently achieved by the direct electrophilic bromination of the parent Celecoxib molecule. The pyrazole ring, being electron-rich, is susceptible to electrophilic substitution, and the C4 position is a primary target.

Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available precursors to first synthesize Celecoxib, followed by a regioselective bromination. The initial synthesis of Celecoxib follows a well-established Knorr-type pyrazole synthesis by condensing a β -diketone with a substituted hydrazine.[4][8]





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